molecular formula C24H24B2Br2N2O4 B1279270 4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide CAS No. 420816-02-0

4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide

Cat. No.: B1279270
CAS No.: 420816-02-0
M. Wt: 585.9 g/mol
InChI Key: HSSHOLZYTUDGAF-UHFFFAOYSA-L
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Description

4,4’-Bipyridinium, 1,1’-bis[(2-boronophenyl)methyl]-, dibromide is a boronic acid functionalized derivative of viologenIt is particularly noted for its use as a saccharide sensor in biological fluids .

Biochemical Analysis

Biochemical Properties

4,4’-Bipyridinium, 1,1’-bis[(2-boronophenyl)methyl]-, dibromide plays a significant role in biochemical reactions due to its electroactive nature. It interacts with various enzymes and proteins, primarily through redox reactions. The compound’s bipyridinium core undergoes reversible one- and two-electron reductions, which are accompanied by dramatic changes in its UV-visible absorption spectra . These redox processes are crucial for its function in molecular systems that exhibit controlled switching, rotational motion, and potential for data storage . The compound’s interactions with biomolecules are primarily electrostatic and involve the formation of charge-transfer complexes.

Cellular Effects

In cellular systems, 4,4’-Bipyridinium, 1,1’-bis[(2-boronophenyl)methyl]-, dibromide influences various cellular processes. It affects cell signaling pathways by modulating the redox state of cellular components, which can lead to changes in gene expression and cellular metabolism . The compound’s ability to undergo redox cycling can generate reactive oxygen species, which may impact cell viability and function. Additionally, its boronic acid groups can interact with diols on cell surface glycoproteins, potentially affecting cell adhesion and signaling.

Molecular Mechanism

The molecular mechanism of action of 4,4’-Bipyridinium, 1,1’-bis[(2-boronophenyl)methyl]-, dibromide involves its redox properties and interactions with biomolecules. The compound binds to enzymes and proteins through electrostatic interactions and charge-transfer complexes . Its redox cycling can inhibit or activate enzymes by altering their oxidation state. Furthermore, the compound can modulate gene expression by affecting transcription factors and other redox-sensitive proteins. The boronic acid groups also play a role in binding to diols on biomolecules, influencing their function and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’-Bipyridinium, 1,1’-bis[(2-boronophenyl)methyl]-, dibromide change over time due to its stability and degradation. The compound is relatively stable under ambient conditions but can degrade over time, especially in the presence of light and oxygen . Long-term studies have shown that its redox properties can lead to cumulative effects on cellular function, including oxidative stress and changes in metabolic activity. These temporal effects are important for understanding the compound’s long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of 4,4’-Bipyridinium, 1,1’-bis[(2-boronophenyl)methyl]-, dibromide vary with different dosages in animal models. At low doses, the compound can modulate cellular redox states without causing significant toxicity . At higher doses, it can induce oxidative stress and damage to cellular components, leading to adverse effects such as inflammation and cell death. Threshold effects have been observed, where a certain dosage level triggers a significant increase in toxicity. These findings highlight the importance of dosage optimization in experimental studies.

Metabolic Pathways

4,4’-Bipyridinium, 1,1’-bis[(2-boronophenyl)methyl]-, dibromide is involved in metabolic pathways that include redox reactions and interactions with enzymes and cofactors . The compound’s redox cycling can influence metabolic flux by altering the oxidation state of key metabolic enzymes. Additionally, its boronic acid groups can interact with metabolites containing diol groups, affecting their stability and function. These interactions can lead to changes in metabolite levels and overall metabolic activity.

Transport and Distribution

Within cells and tissues, 4,4’-Bipyridinium, 1,1’-bis[(2-boronophenyl)methyl]-, dibromide is transported and distributed through interactions with transporters and binding proteins . The compound’s electrostatic properties facilitate its binding to cell membranes and intracellular components. Its distribution is influenced by its redox state, with reduced forms being more likely to accumulate in certain cellular compartments. The boronic acid groups also play a role in targeting the compound to specific tissues and cells.

Subcellular Localization

The subcellular localization of 4,4’-Bipyridinium, 1,1’-bis[(2-boronophenyl)methyl]-, dibromide is determined by its interactions with cellular components and post-translational modifications . The compound is often found in the cytoplasm and mitochondria, where its redox properties can influence cellular respiration and energy production. Targeting signals and modifications, such as phosphorylation, can direct the compound to specific organelles, affecting its activity and function within the cell.

Properties

IUPAC Name

[2-[[4-[1-[(2-boronophenyl)methyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]methyl]phenyl]boronic acid;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24B2N2O4.2BrH/c29-25(30)23-7-3-1-5-21(23)17-27-13-9-19(10-14-27)20-11-15-28(16-12-20)18-22-6-2-4-8-24(22)26(31)32;;/h1-16,29-32H,17-18H2;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSHOLZYTUDGAF-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=CC=C4B(O)O)(O)O.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24B2Br2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436511
Record name 1,1'-Bis[(2-boronophenyl)methyl]-4,4'-bipyridin-1-ium dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

420816-02-0
Record name 1,1'-Bis[(2-boronophenyl)methyl]-4,4'-bipyridin-1-ium dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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